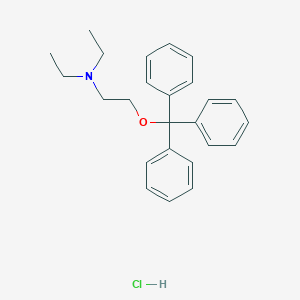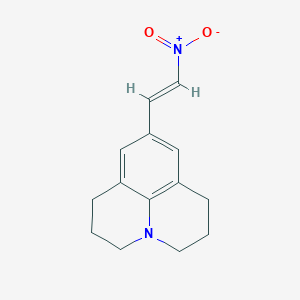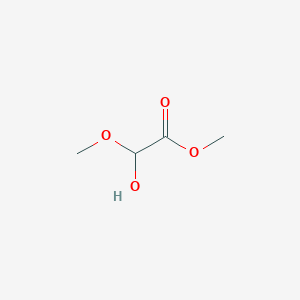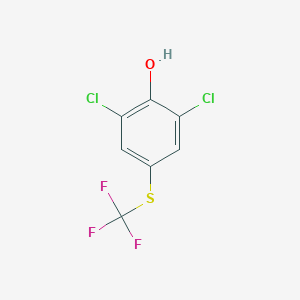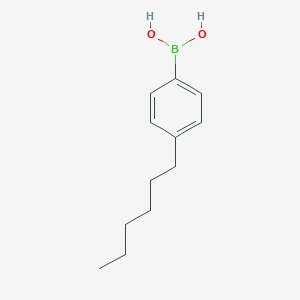
4-Hexylphenylboronic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related boronic acid derivatives, such as poly(para-2,5-di-n-hexylphenylene) through palladium-catalyzed coupling of brominated hexylbenzeneboronic acids, highlights the importance of boronic acids in polymer chemistry. The reaction yields structurally homogeneous products with high degrees of polymerization, indicating the efficiency of boronic acids in facilitating such transformations (Rehahn, Schlüter, Wegner, & Feast, 1989).
Molecular Structure Analysis
The solid-state structures of boronic acid derivatives, such as 4-carboxyphenylboronic acid and its hydrates, have been extensively studied to understand their crystallization patterns from different solvents. These studies reveal significant details about the conformation of the boronic acid moiety and the role of water in the molecular arrangement within the crystal lattice, providing insights into the structural aspects of similar boronic acids (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
Boronic acids are pivotal in the design and synthesis of supramolecular assemblies. Their ability to form O–H⋯N hydrogen bonds with heteroatoms and to participate in C–H⋯O hydrogen bonding interactions underscores their versatility in creating complex structures and highlights their chemical reactivity (Pedireddi & Seethalekshmi, 2004).
Physical Properties Analysis
The study of vibrational spectroscopy and theoretical calculations of compounds similar to 4-hexylphenylboronic acid, such as 4-mercaptophenylboronic acid, provides detailed insights into their physical properties. The investigation of molecular dimer formation and hydrogen bonding reveals how these interactions influence the physical characteristics of boronic acids, including their vibrational spectra and potential energy distributions (Parlak et al., 2015).
Chemical Properties Analysis
Extended studies on derivatives of phenylboronic acids, including hexakis(dialkoxyphenyl)triphenylenes and their subsequent cyclodehydrogenation products, illustrate the chemical properties of boronic acid compounds. These investigations into mesomorphic properties and molecularly resolved scanning tunneling microscopy images provide valuable data on the chemical behavior and applications of boronic acid derivatives in materials science (Yatabe et al., 2000).
Aplicaciones Científicas De Investigación
-
Sensing Applications
- Boronic acids, including phenylboronic acid derivatives, are known for their ability to form reversible complexes with diols, including sugars . This unique chemistry has led to their utility in various sensing applications . The sensing applications can be homogeneous assays or heterogeneous detection .
- The methods of application typically involve the use of boronic acid-functionalized materials that interact with the target molecules (e.g., sugars) to induce a detectable change .
- The outcomes of these applications are typically the detection and quantification of target molecules in various samples .
-
Biological Labelling
- Boronic acids can be used for biological labelling . They can interact with certain biological molecules, allowing them to be tracked or modified .
- The methods of application can vary widely depending on the specific context, but they generally involve the use of boronic acid-functionalized probes .
- The outcomes can include the visualization and tracking of specific biological molecules, which can be crucial for understanding biological processes .
-
Protein Manipulation and Modification
- Boronic acids can interact with proteins, allowing for their manipulation and modification .
- The methods of application can involve various biochemical techniques, and the specifics can depend on the particular protein and the desired modification .
- The outcomes can include the modification of protein function or activity, which can be important in various research and therapeutic contexts .
-
Separation Technologies
- Boronic acid-functionalized materials can be used in separation technologies .
- The methods of application typically involve the use of these materials to selectively bind and separate certain molecules from a mixture .
- The outcomes can include the successful separation of target molecules, which can be crucial in various industrial and research contexts .
-
Development of Therapeutics
- Boronic acids have been used in the development of next-generation therapeutics, including mRNA vaccines .
- The methods of application can involve various pharmaceutical development techniques, and the specifics can depend on the particular therapeutic being developed .
- The outcomes can include the creation of new therapeutics that can be used to treat various diseases .
Direcciones Futuras
The interest in boronic acids, including 4-Hexylphenylboronic acid, has been growing, especially after the discovery of the drug bortezomib . They have several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propiedades
IUPAC Name |
(4-hexylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBKGAFWFRFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400715 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hexylphenylboronic acid | |
CAS RN |
105365-50-2 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

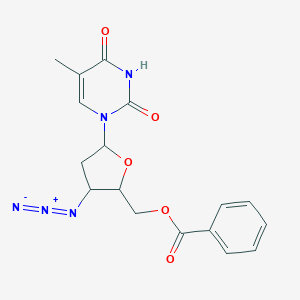
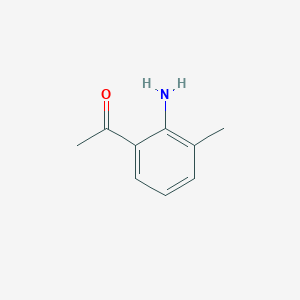
![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)
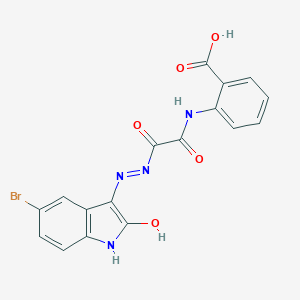
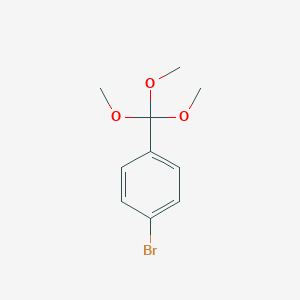
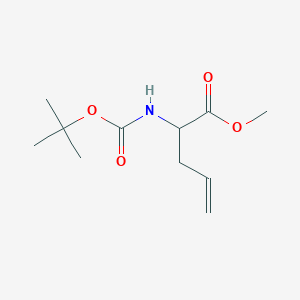
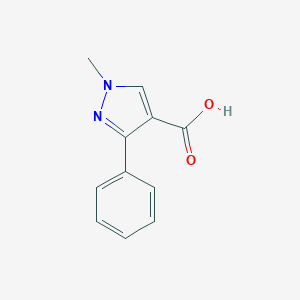
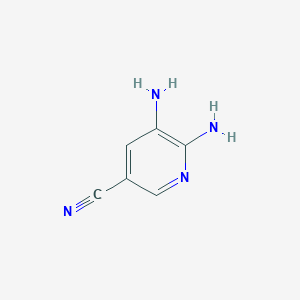
![1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-5-yl)piperidine](/img/structure/B34608.png)
